![molecular formula C20H24ClNO4 B4118932 2-(4-sec-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4118932.png)
2-(4-sec-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(4-sec-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. This compound is also known as BCAA, and it is a derivative of the popular drug, MDMA. BCAA has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
Mechanism of Action
The exact mechanism of action of BCAA is not fully understood. However, it is believed to work by increasing the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
BCAA has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. BCAA has also been found to increase heart rate and blood pressure. Additionally, it has been shown to have analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using BCAA in lab experiments is its ability to modulate serotonin levels. This makes it a promising compound for studying the effects of serotonin on the central nervous system. However, one limitation of using BCAA is its potential for toxicity. Further studies are needed to determine the safety of BCAA for use in lab experiments.
Future Directions
There are several future directions for research on BCAA. One area of interest is the potential use of BCAA as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy and safety of BCAA for these applications. Another area of interest is the development of new compounds based on the structure of BCAA. These compounds may have improved efficacy and safety profiles compared to BCAA.
Scientific Research Applications
BCAA has been found to have potential applications in scientific research. It has been studied for its effects on the central nervous system, particularly its ability to modulate serotonin levels. BCAA has also been studied for its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-5-13(2)14-6-8-15(9-7-14)26-12-20(23)22-17-11-18(24-3)16(21)10-19(17)25-4/h6-11,13H,5,12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJHIRDHUTQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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